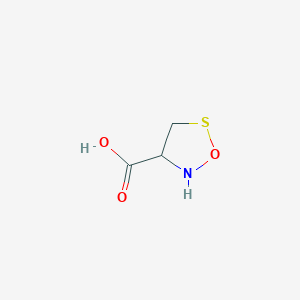![molecular formula C18H20ClIO B14301846 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene CAS No. 113722-82-0](/img/structure/B14301846.png)
2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a chlorophenyl group, a methylbutyl chain, an iodine atom, and a methoxy group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene typically involves multiple steps:
-
Formation of the Chlorophenyl Intermediate: : The initial step involves the preparation of 4-chlorophenyl-2-methylbutyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where 4-chlorobenzene is reacted with 2-methylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Iodination: : The next step involves the introduction of the iodine atom. This can be accomplished through an electrophilic aromatic substitution reaction, where the chlorophenyl intermediate is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
-
Methoxylation: : The final step involves the introduction of the methoxy group. This can be achieved through a nucleophilic substitution reaction, where the iodinated intermediate is reacted with methanol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of automated systems for reagent addition and product separation enhances the overall efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom and forming a deiodinated product.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar solvents.
Major Products
Oxidation: Formation of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-formyl-4-methoxybenzene or 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-carboxy-4-methoxybenzene.
Reduction: Formation of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-hydro-4-methoxybenzene.
Substitution: Formation of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-hydroxy-4-methoxybenzene, 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-cyano-4-methoxybenzene, or 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-amino-4-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-bromo-4-methoxybenzene
- 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-chloro-4-methoxybenzene
- 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-fluoro-4-methoxybenzene
Uniqueness
2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its bromo, chloro, and fluoro analogs. The iodine atom enhances the compound’s ability to undergo substitution reactions and can influence its biological activity.
Eigenschaften
CAS-Nummer |
113722-82-0 |
|---|---|
Molekularformel |
C18H20ClIO |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
2-[4-(4-chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene |
InChI |
InChI=1S/C18H20ClIO/c1-13(3-4-14-5-7-16(19)8-6-14)11-15-12-17(21-2)9-10-18(15)20/h5-10,12-13H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
PMZHFQGHSGJHPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=C(C=C1)Cl)CC2=C(C=CC(=C2)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




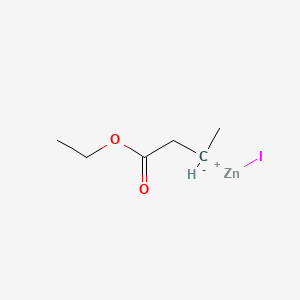


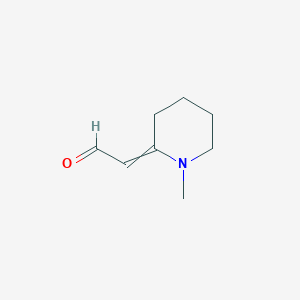

![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)

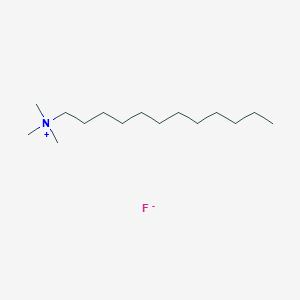
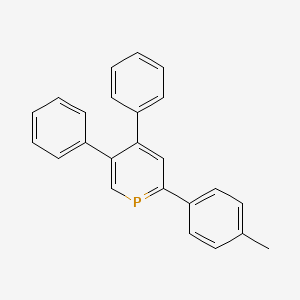
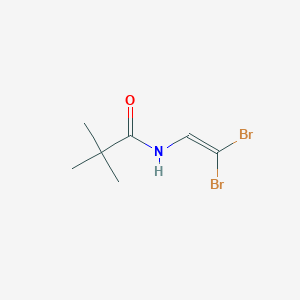
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
